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Compound of Interest

Compound Name: D-Mannitol, hexabenzoate

CAS No.: 7462-41-1

Cat. No.: B3056835

Get Quote

Executive Summary
D-Mannitol hexabenzoate (CAS: 7462-41-1) is a highly lipophilic, conformationally rigid hexa-

esterified derivative of the sugar alcohol D-mannitol. In the realm of advanced organic

synthesis and drug development, it transcends its basic identity as a protected carbohydrate.

By leveraging the immense steric bulk of six benzoyl groups, this molecule serves as a premier

chiral scaffold. It is particularly valued in the generation of chiral Lewis acid catalysts for

enantioselective photochemistry. This whitepaper systematically deconstructs its

physicochemical properties, the mechanistic causality behind its synthesis, and its advanced

applications in asymmetric catalysis.

Physicochemical and Structural Profiling
To effectively utilize D-mannitol hexabenzoate in synthetic workflows, researchers must

account for its extreme lipophilicity (LogP = 7.60) and high molecular weight. The quantitative

data defining its physical and chemical behavior are summarized in the tables below, grounded

by data from [1] and [2].
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Table 1: Physical Properties
Property Value Causality / Significance

Molecular Formula C₄₈H₃₈O₁₂
Defines the exhaustive

esterification of the hexol core.

Molecular Weight 806.8 g/mol

High mass necessitates careful

stoichiometric calculations

during catalysis.

Melting Point 149–150 °C

Critical Quality Attribute (CQA)

for confirming complete

hexabenzoylation.

Boiling Point 884.9 °C at 760 mmHg

Indicative of high thermal

stability and strong

intermolecular van der Waals

forces.

Density 1.295 g/cm³

Relevant for phase

separations during aqueous

workups.

LogP 7.60

Extreme lipophilicity; dictates

the use of non-polar solvents

(e.g., toluene).

Flash Point 349.1 °C
High safety margin for

standard laboratory handling.

Table 2: Chemical Properties & Identifiers
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Property Value

CAS Registry Number 7462-41-1

IUPAC Name
(2R,3R,4R,5R)-hexane-1,2,3,4,5,6-hexayl

hexabenzoate

SMILES

O=C(OCC(OC(=O)c1ccccc1)C(OC(=O)c1ccccc

1)C(OC(=O)c1ccccc1)C(COC(=O)c1ccccc1)OC

(=O)c1ccccc1)c1ccccc1

Solubility Profile
Insoluble in water; highly soluble in toluene,

chloroform, and diethyl ether.

Stability
Stable under standard conditions. Incompatible

with strong oxidizing agents.

Mechanistic Causality in Synthesis & Reactivity
The synthesis of D-mannitol hexabenzoate is not merely a protection step; it is a deliberate

architectural modification.

Steric Hindrance and Conformational Locking: The primary mechanistic goal of exhaustive

benzoylation is to introduce massive steric bulk around the flexible D-mannitol carbon

backbone. The six phenyl rings restrict the rotational degrees of freedom (conformational

locking). When this molecule is later used to synthesize chiral catalysts, this rigidity is the exact

causal factor that forces incoming substrates into a single, stereochemically defined

orientation, thereby maximizing enantiomeric excess (ee).

Reactivity Modulation: By converting all six hydroxyl groups into esters, the molecule is

rendered chemically inert to standard nucleophiles and mild oxidants. Furthermore, the

electron-withdrawing nature of the benzoyl groups stabilizes the molecule against spontaneous

degradation, ensuring a long shelf-life for this chiral precursor.

Experimental Protocol: Self-Validating Synthesis
Workflow

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3056835?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following protocol details the exhaustive esterification of D-mannitol. As a Senior

Application Scientist, I emphasize that every robust protocol must be a self-validating system.

Here, the validation is built directly into the purification and thermal analysis steps.

Step-by-Step Methodology
Preparation & Solvation: Suspend 1.0 equivalent of pure D-mannitol in anhydrous pyridine.

Causality: Pyridine is selected because it acts dually as a highly effective solvent for the

polar starting material and as an acid scavenger to neutralize the HCl generated during

esterification.

Thermal Control: Submerge the reaction flask in an ice-water bath to bring the internal

temperature to 0 °C. Causality: The reaction with benzoyl chloride is highly exothermic;

thermal control prevents localized overheating, which can lead to solvent degradation and

color body formation.

Activation: Add 7.0 equivalents of benzoyl chloride dropwise over 30 minutes. Causality: A

slight stoichiometric excess (7.0 eq instead of the theoretical 6.0 eq) drives the equilibrium

toward complete hexa-substitution, preventing the formation of difficult-to-separate

pentabenzoate intermediates.

Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 24

hours under an inert argon atmosphere.

Quenching & Precipitation: Pour the reaction mixture slowly into vigorously stirred ice-water.

The highly lipophilic D-mannitol hexabenzoate (LogP 7.60) will immediately crash out as a

crude white precipitate.

Neutralization: Filter the solid and wash sequentially with cold water and a 5% aqueous

sodium bicarbonate solution until the filtrate reaches a neutral pH.

Purification & Self-Validation: Recrystallize the crude product from a hot mixture of toluene

and ethanol.

Self-Validation Checkpoint: Dry the crystals and measure the melting point. A sharp

melting point at exactly 149–150 °C confirms pure D-mannitol hexabenzoate. A depressed
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or broad melting range mathematically proves the presence of under-esterified impurities,

mandating a second recrystallization cycle.

D-Mannitol
(Starting Material)

Esterification
(0°C to RT, 24h)

Benzoyl Chloride
+ Pyridine

Aqueous Workup
(Ice water)

Recrystallization
(Toluene/Ethanol)

D-Mannitol Hexabenzoate
(Pure Product)
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Synthetic workflow for the preparation and purification of D-mannitol hexabenzoate.

Advanced Applications: Chiral Scaffolding in
Asymmetric Photochemistry
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While D-mannitol hexabenzoate can be used as an analytical standard, its most advanced

application lies in cutting-edge photochemistry. According to authoritative research published in

Accounts of Chemical Research [3], this molecule is a critical precursor for synthesizing chiral

1,3,2-oxazaborolidine Lewis acid catalysts.

The Causality of Chiral Transfer: When D-mannitol hexabenzoate is reacted with boronic acids,

it forms a rigid chiral oxazaborolidine complex. In enantioselective[2+2] photocycloadditions of

enones and coumarins, the catalyst binds to the substrate. The massive steric walls created by

the six benzoyl groups block one enantiotopic face of the substrate. Consequently, when the

substrate is excited by light, the photochemical cycloaddition can only occur from the

unhindered face, resulting in near-perfect enantioselectivity.

D-Mannitol Hexabenzoate
(Chiral Scaffold)

Boronic Acid Condensation
(Lewis Acid Precursor)

Chiral 1,3,2-Oxazaborolidine
(Active Catalyst)

Substrate Coordination
(Enones/Coumarins)

Enantioselective
[2+2] Photocycloaddition
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Click to download full resolution via product page

Role of D-mannitol hexabenzoate in generating chiral catalysts for photochemistry.

Safety, Handling, and Storage
Despite its complex structure, D-mannitol hexabenzoate is relatively benign, though standard

laboratory safety protocols must be enforced:

Toxicity: It is not classified as acutely toxic, but the fine powder can cause mechanical

irritation to the respiratory tract and eyes.

PPE: Handling requires standard nitrile gloves, safety goggles, and a well-ventilated fume

hood to prevent dust inhalation.

Storage: The compound must be stored in a tightly sealed container in a cool, dry

environment. Because it is an ester, prolonged exposure to strong acids, strong bases, or

intense moisture can lead to slow hydrolysis of the benzoyl groups, compromising its

structural integrity and chiral utility.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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